2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an amino group, a methoxy group, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-2-methylphenol with appropriate aldehydes under acidic or basic conditions to form the chromen-4-one core. The methoxy group is then introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylphenol
- 5-Methoxy-2-methylphenol
- 4H-chromen-4-one derivatives
Uniqueness
2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one is unique due to the combination of its functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921942-41-8 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(3-amino-2-methylphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-11(5-3-6-12(10)18)16-9-13(19)17-14(20-2)7-4-8-15(17)21-16/h3-9H,18H2,1-2H3 |
InChI Key |
NMFPGCKRTYBOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC(=O)C3=C(O2)C=CC=C3OC |
Origin of Product |
United States |
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